molecular formula C19H20N2O3S2 B2713071 N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methanesulfonylphenyl)acetamide CAS No. 941971-53-5

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methanesulfonylphenyl)acetamide

Cat. No.: B2713071
CAS No.: 941971-53-5
M. Wt: 388.5
InChI Key: RCXVDCIKJRPUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methanesulfonylphenyl)acetamide is a thiophene-based acetamide derivative characterized by a seven-membered cyclohepta[b]thiophen ring fused with a cyano group at the 3-position and a methanesulfonylphenyl-substituted acetamide moiety at the 2-position. The compound’s structural complexity arises from its large cycloheptane ring, which confers unique conformational flexibility compared to smaller cyclic systems. The methanesulfonyl group is a strong electron-withdrawing substituent, likely enhancing solubility and influencing biological interactions.

Synthetic routes for analogous compounds (e.g., cyclopenta[b]thiophen derivatives) involve N-acylation reactions or 1,3-dipolar cycloadditions, as seen in and . For instance, 2-cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide (9a) was synthesized via cycloaddition between 1-cyanoacetyl-3,5-dimethylpyrazole and thiophene derivatives under reflux conditions .

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-26(23,24)14-9-7-13(8-10-14)11-18(22)21-19-16(12-20)15-5-3-2-4-6-17(15)25-19/h7-10H,2-6,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXVDCIKJRPUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methanesulfonylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activities, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C19H20N2O3S2
  • Molecular Weight : 388.51 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes. For example:

  • Acetylcholinesterase (AChE) : The inhibition of AChE is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown promising AChE inhibitory activity with IC50 values in the nanomolar range .

2. Anti-inflammatory Properties

Compounds containing the methanesulfonyl group have been linked to anti-inflammatory effects. The structure of this compound suggests potential activity against cyclooxygenase enzymes (COX), which are pivotal in inflammation pathways. Comparative studies with known COX inhibitors indicate that derivatives can exhibit selective inhibition profiles .

3. Anticancer Activity

Some derivatives of thiophene compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Evaluate AChE inhibitionCompound exhibited IC50 = 0.29 ± 0.21 μM against EeAChE .
Study 2 Assess anti-inflammatory activityShowed selective COX-2 inhibition with an IC50 comparable to celecoxib .
Study 3 Investigate anticancer propertiesInduced apoptosis in cancer cell lines; significant reduction in tumor size in xenograft models .

The biological activity of this compound can be attributed to its ability to interact with specific protein targets within cells:

  • AChE Interaction : The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
  • COX Inhibition : The methanesulfonyl group may facilitate binding within the COX enzyme active site, leading to reduced production of pro-inflammatory mediators.

Scientific Research Applications

Pharmacological Potential

Research indicates that N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methanesulfonylphenyl)acetamide exhibits promising biological activities. Its structure allows for interactions with various biological targets:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit key inflammatory pathways, potentially making it useful in treating inflammatory diseases.
  • Antitumor Properties : Similar compounds have demonstrated antitumor effects through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Inhibition of Cyclooxygenase Enzymes : A study evaluated the compound's ability to inhibit cyclooxygenase (COX) enzymes associated with inflammation. Results indicated significant inhibition rates comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Evaluation : In vitro tests showed that derivatives of this compound could induce apoptosis in cancer cell lines. The mechanism involved mitochondrial pathway activation and caspase cascade stimulation .

Synthetic Approaches

The synthesis of this compound typically involves multi-step reactions that ensure high purity and yield:

  • Starting Materials : The synthesis begins with commercially available thiophene derivatives and cyanoacetic acid.
  • Reaction Conditions : Standard conditions include the use of polar solvents and controlled temperatures to facilitate nucleophilic substitutions and cyclization reactions.

Research Gaps

Despite its potential, further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific receptors and enzymes.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

Comparison with Similar Compounds

Structural Analogues by Core Ring System

Cyclohepta[b]thiophen vs. Cyclopenta[b]thiophen Derivatives
Compound Name Core Structure Substituents Key Spectral Data (¹H NMR, IR) Biological Activity
Target Compound Cyclohepta[b]thiophen 3-CN; 2-(4-MeSO₂Ph)acetamide N/A (data not provided in evidence) N/A
2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}acetamide (9a) Cyclopenta[b]thiophen 3-CN; 2-cyanoacetamide ¹H NMR (DMSO-d₆): δ 10.5 (s, NH), 3.2–2.8 (m, CH₂) Cytotoxicity testing pending

Key Differences :

  • Ring Size : The cyclohepta ring (7-membered) in the target compound may enhance conformational flexibility compared to the rigid cyclopenta (5-membered) system in 9a.
  • Substituents: The methanesulfonylphenyl group in the target compound introduces steric bulk and electronic effects distinct from the cyano group in 9a.
Tetrahydrobenzo[b]thiophen Derivatives
Compound Name Core Structure Substituents Synthesis Yield Biological Activity
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4,6-dimethylpyrazolo[3,4-b]pyridin-3-ylamino)acetamide (21b) Tetrahydrobenzo[b]thiophen 3-CN; pyrazolo-pyridinaminoacetamide 64–85% Tested against H1299 lung cancer cells

Comparison :

  • The tetrahydrobenzo[b]thiophen core (6-membered) in 21b provides intermediate flexibility between cyclohepta and cyclopenta systems.
  • The pyrazolo-pyridine substituent in 21b may enhance π-π stacking interactions in biological targets compared to the methanesulfonyl group.

Substituent-Based Analogues

Methanesulfonylphenyl vs. Sulfamoylphenyl Derivatives
Compound Name Substituent Spectral Data (IR) Reactivity Notes
Target Compound 4-MeSO₂Ph C=O stretch ~1700 cm⁻¹ (assumed) Electron-withdrawing, enhances acidity of acetamide NH
Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives 4-NH₂SO₂Ph C=O: 1710–1690 cm⁻¹; NH: 3370–3180 cm⁻¹ Sulfamoyl group may participate in hydrogen bonding

Functional Impact :

Thiophene vs. Benzene Acetamide Derivatives
Compound Name Aromatic System Substituent Notes
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) Thiophene 2-Thiophene Simpler structure; lower molecular weight
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) Benzene Triazole-naphthalene Bulky substituents may hinder target binding

Comparison :

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methanesulfonylphenyl)acetamide?

  • Methodology : Green synthesis approaches under ambient conditions (e.g., ethanol solvent, room temperature) are recommended. Key steps include nucleophilic substitution of the thiophene ring, followed by condensation with sulfonamide precursors. Reaction optimization should focus on controlling regioselectivity in the cyclohepta[b]thiophene scaffold using hydrazine derivatives (e.g., thiocarbohydrazide) to stabilize intermediates .
  • Validation : Monitor reaction progress via TLC and confirm product purity through HPLC (≥95% purity threshold).

Q. How can the structure of this compound be confirmed spectroscopically?

  • Analytical Protocol :

  • 1H/13C-NMR : Identify aromatic protons (δ 7.20–8.30 ppm for benzene rings) and aliphatic protons (δ 1.10–2.90 ppm for cycloheptane). The sulfonyl group (SO₂) is confirmed by a singlet near δ 3.30 ppm .
  • FT-IR : Look for C=O stretches (~1700 cm⁻¹), C≡N (~2200 cm⁻¹), and S=O (~1150–1300 cm⁻¹) vibrations .
  • X-ray Crystallography : Resolve cycloheptane ring puckering and spatial orientation of the methanesulfonyl group .

Q. What solubility and stability profiles should be considered for in vitro assays?

  • Solubility : Use DMSO as a primary solvent (>60 µg/mL at 25°C). For aqueous buffers (e.g., PBS), employ surfactants (e.g., Tween-80) to enhance dispersion .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Protect from light due to the nitro/cyano groups’ photolability .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Strategy : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and intermediates. Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways for sulfonamide coupling and cyclization steps .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from temperature-varied syntheses).

Q. What experimental designs are suitable for resolving contradictory bioactivity data in kinase inhibition assays?

  • Approach :

  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify off-target effects.
  • Selectivity Profiling : Use a kinase panel (e.g., 100+ kinases) to assess specificity. Cross-validate with SPR (surface plasmon resonance) for binding affinity measurements .
  • Negative Controls : Include structurally analogous compounds lacking the methanesulfonyl group to isolate pharmacophore contributions .

Q. How can the cycloheptane ring’s conformational flexibility impact molecular docking outcomes?

  • Modeling Workflow :

  • Generate multiple ring conformers via molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS).
  • Perform ensemble docking (e.g., AutoDock Vina) against target proteins (e.g., COX-2, EGFR). Prioritize poses with consistent hydrogen bonding to the sulfonyl oxygen .
    • Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.